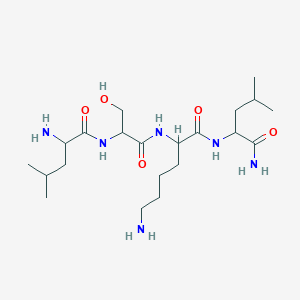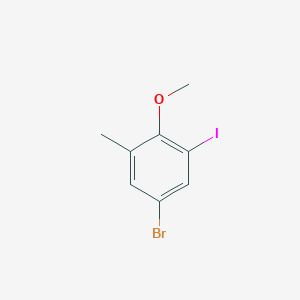
5-Bromo-1-iodo-2-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, featuring bromine, iodine, methoxy, and methyl substituents. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method starts with 2-methoxy-3-methylbenzene, which undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine substituent. The resulting product is then subjected to iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-iodo-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing bromine or iodine.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
5-Bromo-1-iodo-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of halogenated compounds with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-1-iodo-2-methoxy-3-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing halogen substituents makes the compound reactive towards nucleophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
- 5-Bromo-1-iodo-2-(methoxymethoxy)-3-methylbenzene
Uniqueness
5-Bromo-1-iodo-2-methoxy-3-methylbenzene is unique due to the specific combination of bromine, iodine, methoxy, and methyl substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrIO |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
5-bromo-1-iodo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 |
Clé InChI |
USQGSWOXVNCLJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


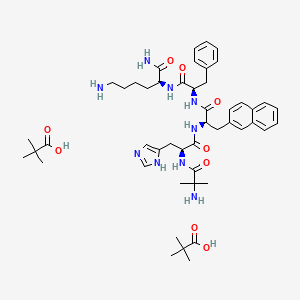

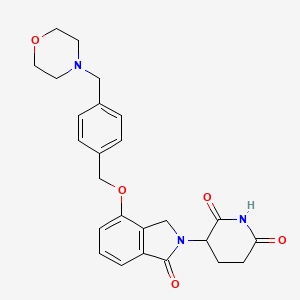
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
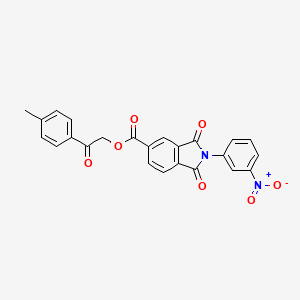
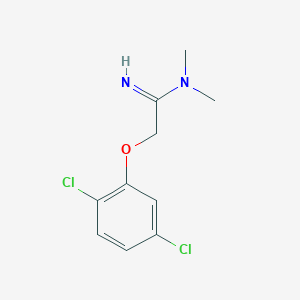
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)
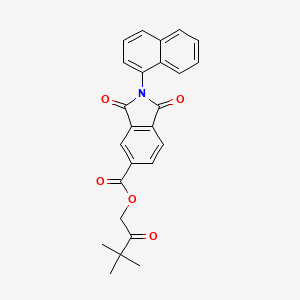
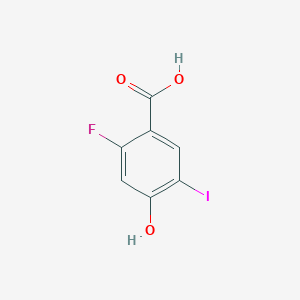
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
